molecular formula C26H18F2N2O B1670832 10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one CAS No. 160588-45-4

10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one

Cat. No. B1670832
M. Wt: 412.4 g/mol
InChI Key: MUJBUUDUXGDXLW-UHFFFAOYSA-N
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Description

Anthracene-based derivatives, such as the one you mentioned, are often used in the field of organic electronics due to their unique photophysical properties .


Synthesis Analysis

These compounds are typically synthesized via cross-coupling reactions, such as the Suzuki/Sonogashira reactions .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving these compounds are typically studied using various spectroscopic techniques and density functional theory (DFT) calculations .


Physical And Chemical Properties Analysis

These compounds often exhibit high thermal stability and specific optical properties, such as fluorescence . The properties can be influenced by different substituents .

Scientific Research Applications

Aggregation-Induced Emission (AIE) Compounds and Cell Imaging

10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one has relevance in the field of aggregation-induced emission (AIE). AIE compounds based on anthracene derivatives, such as the one mentioned, show promise in cell imaging due to their unique luminescent properties. For instance, derivatives of 9,10-dithienylanthracene (DTA) with AIE behaviors have been designed for cell imaging applications (Wang et al., 2020).

Piezofluorochromic Properties

Another significant area of application is in the development of materials with piezofluorochromic properties. Studies on similar compounds, like 9,10-bis(N-alkylphenothiazin-3-yl-vinyl-2)anthracenes, demonstrate how altering molecular structures can impact the photophysical properties, including solid-state fluorescence and piezochromic luminescence, of such compounds (Zheng et al., 2014).

Enhancing Acetylcholine Release

There is also research indicating the potential of analogues of 10,10-bis((2-fluoro-4-pyridinyl)methyl)anthracen-9(10H)-one in enhancing acetylcholine release, suggesting possible applications in cognitive enhancement or treatment of neurodegenerative diseases like Alzheimer's (Earl et al., 1998).

Electronic Structure and Spectra Analysis

Research on linkage isomers of bis(bipyridine)(1,2-dihydroxy-9,10-anthraquinonato)ruthenium(II) and their redox series provides insights into the electronic structure and spectra of related compounds. This could have implications for the development of materials with specific electronic or optical properties (DelMedico et al., 2004).

Photophysical and Electrochemical Properties

The synthesis and study of functionalized mono-, bis-, and trisanthracenyl bridged Ru(II) Bis(2,2′:6′,2″-terpyridine) charge transfer complexes demonstrate the potential of anthracene derivatives in developing molecular devices with long-range electron transfer capabilities, useful in artificial systems and photosensitizers (Adeloye & Ajibade, 2014).

properties

IUPAC Name

10,10-bis[(2-fluoropyridin-4-yl)methyl]anthracen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18F2N2O/c27-23-13-17(9-11-29-23)15-26(16-18-10-12-30-24(28)14-18)21-7-3-1-5-19(21)25(31)20-6-2-4-8-22(20)26/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJBUUDUXGDXLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC(=NC=C4)F)CC5=CC(=NC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432424
Record name 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,10-Bis((2-fluoropyridin-4-yl)methyl)anthracen-9(10H)-one

CAS RN

160588-45-4
Record name DMP-543
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160588454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,10-Bis[(2-fluoropyridin-4-yl)methyl]anthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMP-543
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD4418J7V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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